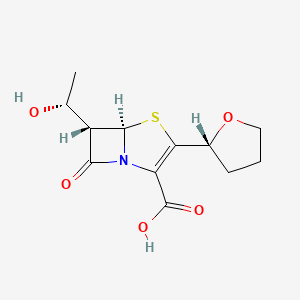
Faropenem sodium
Overview
Description
Faropenem sodium is an orally active beta-lactam antibiotic that belongs to the penem group . It is resistant to some forms of extended-spectrum beta-lactamase . It was developed by Daiichi Asubio Pharma and is available for oral use .
Synthesis Analysis
The synthesis of this compound has been described in several patents. One method replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl . Another method uses natural L-threonine as a raw material .
Molecular Structure Analysis
The molecular formula of this compound is C12H14NNaO5S . The average molecular weight is 307.298 Da . The structure of this compound is well-defined with 4 stereocentres .
Chemical Reactions Analysis
This compound is an antibiotic that works by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .
Physical And Chemical Properties Analysis
This compound is a white to light brown powder . It is soluble in water at a concentration of ≥20 mg/mL . The molecular weight of this compound is 307.30 on an anhydrous basis .
Scientific Research Applications
Global Regulation of Antibiotics
Faropenem sodium, used extensively in countries like India and China, is a subject of concern due to its lower oral bioavailability compared to its prodrug formulations. This characteristic may contribute to the selection pressure on the gut microbiome for carbapenem resistance. The increasing use of this compound, especially for treating urinary tract infections, raises questions about its appropriate use and the need for international regulation and monitoring to protect the effectiveness of critical antibiotics like carbapenems (Tiberi, Sanz, & Millar, 2016).
Clinical Trials and Efficacy
This compound has been evaluated in various clinical trials. A study focused on its efficacy and safety in treating respiratory and urinary bacteria infections compared to cefpodoxime Proxetil, showing similar effectiveness (Hu Fu-ding, 2009). Another trial compared this compound tablets with cefuroxime axetil tablets for respiratory bacterial infections, demonstrating comparable effectiveness and safety (Zhang Daoyou, 2007).
Pharmacokinetics Research
The pharmacokinetics of this compound has been a significant area of research. Studies have investigated its pharmacokinetics in healthy volunteers, revealing its absorption and distribution characteristics in the human body (Hou Yan-ning, 2006). These studies are crucial for determining the appropriate dosages and administration schedules.
Antimicrobial Resistance Concerns
There's growing concern regarding the overuse of oral this compound and its implications for antimicrobial resistance (AMR). Faropenem's ease of oral administration, especially in pediatric formulations, may contribute to its overuse, potentially promoting cross-resistance with other carbapenems, thereby reducing their effectiveness (Dharmapalan & Chandy, 2022).
Novel Drug Formulations
Research on novel formulations of this compound, like sustained-release pellets, has been conducted. These formulations aim to improve the drug's release characteristics and efficacy (Hao Gui-zhou, 2013).
Mechanism of Action
Target of Action
Faropenem sodium, an orally active beta-lactam antibiotic belonging to the penem group , primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall .
Mode of Action
This compound acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This strong affinity for the high molecular PBPs is essential for the multiplication of bacilli .
Biochemical Pathways
This compound affects the cell wall synthesis pathway in bacteria . By binding to the PBPs, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis .
Pharmacokinetics
The bioavailability of this compound is proposed to be 20–30% . Faropenem is approximately 90–95% bound to serum proteins . The half-life of this compound is approximately 0.8 hours . Administration of this compound under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .
Result of Action
The action of this compound leads to the death of the bacteria . By inhibiting the synthesis of the bacterial cell wall, the integrity of the bacteria is compromised, leading to cell lysis and death .
Action Environment
The efficacy of this compound can be influenced by the presence of antibiotic resistance mechanisms in bacteria . For instance, it has been found to be resistant to some forms of extended-spectrum beta-lactamase . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Faropenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final phase of peptidoglycan synthesis. By binding to these PBPs, this compound prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cell walls . This interaction is essential for its antibacterial activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis. This disruption affects cell signaling pathways, gene expression, and cellular metabolism in bacteria. This compound’s impact on bacterial cells results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) on bacterial cell walls. By inhibiting these PBPs, this compound prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of bacterial cell walls. This inhibition weakens the cell wall, making it more susceptible to damage and ultimately leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits bactericidal activity and a significant post-antibiotic effect against various bacterial strains . The stability and degradation of this compound are influenced by factors such as temperature and pH, which can affect its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased antibacterial activity, but may also result in toxic or adverse effects. For example, in animal studies, the kidney toxicity of this compound has been reported to increase with higher doses . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it is transported across the renal epithelial luminal membrane via the sodium-dependent phosphate transporter 1 (Npt1) in a sodium-independent but chloride ion-sensitive manner . This transport mechanism affects its localization and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within bacterial cell walls, where it exerts its antibacterial effects. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its activity and function .
properties
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSAXRANXQSPQP-VUKDEKJYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122547-49-3 | |
| Record name | SUN 5555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAROPENEM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Faropenem sodium exert its antibacterial activity?
A: [] this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycans, a crucial component of the bacterial cell wall, leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: [] The molecular formula of this compound is C12H14NNaO5S, and its molecular weight is 303.29 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A: [] Various spectroscopic techniques are employed for structural elucidation and identification of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), elemental analysis (EA), thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) spectroscopy.
Q4: How does the stability of this compound vary under different conditions?
A: [, ] The stability of this compound is influenced by factors like temperature, humidity, and pH. Studies have shown that its stability is enhanced in a freeze-dried powder form. Specific excipients and antioxidants can further improve stability during storage.
Q5: Are there specific material compatibility challenges associated with this compound formulations?
A: [, ] Research indicates that this compound can interact with certain excipients, potentially impacting the stability and dissolution properties of the final dosage form. Careful selection of excipients, such as disintegrants, binders, lubricants, and fillers, is crucial to ensure optimal formulation performance.
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research papers, this compound is primarily investigated for its antibacterial properties. There is no mention of catalytic properties or applications in these studies.
Q7: Have computational chemistry methods been applied to study this compound?
A7: The provided research papers primarily focus on experimental techniques to characterize and evaluate this compound. There is no mention of specific computational chemistry studies or QSAR model development.
Q8: How do structural modifications of this compound influence its antibacterial activity?
A8: The provided research focuses on this compound itself, and there's no information regarding the impact of structural modifications on its activity, potency, or selectivity.
Q9: What strategies are employed to enhance the stability and bioavailability of this compound formulations?
A: [, , , ] Various approaches are explored to improve the formulation of this compound: * Direct tablet compression: This method reduces exposure to heat and humidity, enhancing stability. [] * Freeze-drying: Freeze-drying with specific excipients and antioxidants improves stability. [] * Granulation: Preparation of granules with excipients like lactose, sucrose, and glutathione enhances stability and dissolution. [] * Sustained-release formulations: Using sustained-release materials aims to provide a prolonged therapeutic effect and improve patient compliance. []
Q10: What is the pharmacokinetic profile of this compound?
A: [, , ] this compound exhibits a rapid absorption profile after oral administration. It is metabolized in the liver and primarily excreted in the urine. Studies in healthy volunteers have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.
Q11: What is the spectrum of antibacterial activity of this compound?
A: [, , ] this compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some anaerobic species. It is effective against common respiratory and urinary tract pathogens.
Q12: What in vivo models are used to evaluate the efficacy of this compound?
A: [, , , ] While the research papers provided mainly focus on clinical trials in humans, they mention animal models in the broader context of antibiotic research. Specific animal models for this compound efficacy testing are not detailed.
Q13: Are there concerns regarding resistance development to this compound?
A: [] While this compound is a valuable antibiotic, the emergence and spread of antimicrobial resistance (AMR) are concerns. The potential for cross-resistance with other carbapenem antibiotics raises concerns, particularly with the increasing use of oral this compound.
Q14: What is known about the safety profile of this compound?
A: [] Clinical trials have investigated the safety and tolerability of this compound in healthy volunteers. The studies indicate that it is generally well-tolerated, with most adverse effects being mild and transient.
Q15: Are there any known biomarkers for predicting this compound efficacy or monitoring treatment response?
A15: The provided research papers do not discuss specific biomarkers associated with this compound efficacy or treatment response.
Q16: What is the environmental impact of this compound?
A16: The provided research papers do not address the environmental impact of this compound or its degradation pathways.
Q17: What analytical techniques are employed to quantify this compound in biological samples?
A: [, , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detectors and tandem mass spectrometry (MS/MS), is commonly used to determine this compound concentrations in plasma and urine.
Q18: What methods are used to assess the purity and related substances in this compound?
A: [, , ] Several analytical techniques are employed: * HPLC: This method is widely used to separate, identify, and quantify this compound and its related substances. * Gas chromatography (GC): GC is employed to detect residual solvents in this compound samples. * Gel chromatography: This technique is used to determine the presence and quantity of polymers in this compound formulations.
Q19: How does the dissolution rate of this compound tablets impact its bioavailability?
A: [, ] The dissolution rate of this compound tablets is a critical factor influencing its absorption and bioavailability. Faster dissolution generally leads to quicker absorption and higher drug concentrations in the bloodstream.
Q20: How are analytical methods for this compound validated?
A: [, ] Analytical methods for this compound undergo rigorous validation procedures following guidelines set by regulatory bodies like the International Council for Harmonisation (ICH). This ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the methods.
Q21: What quality control measures are implemented during the manufacturing process of this compound?
A: [] Stringent quality control measures are crucial during the manufacturing of this compound to guarantee its quality, safety, and efficacy. These measures include: * Raw material control: Ensuring the quality and purity of starting materials and excipients. * In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. * Finished product testing: Verifying that the final product meets the required specifications.
Q22: Does this compound elicit any significant immunological responses?
A22: The provided research papers do not discuss the immunogenicity or potential for immunological responses to this compound.
Q23: Does this compound interact with drug transporters?
A: [] Faropenem is transported through the inorganic phosphate transporter, Npt1. This transport is sodium-independent but chloride ion-sensitive.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)
![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)
![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)
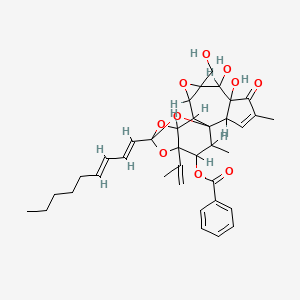



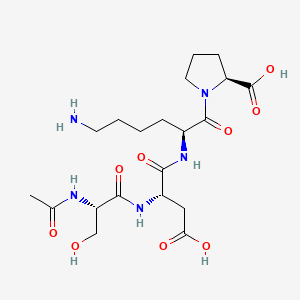
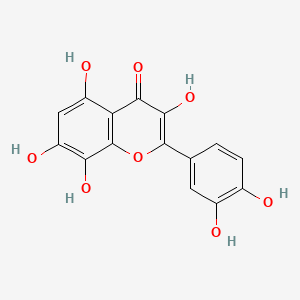
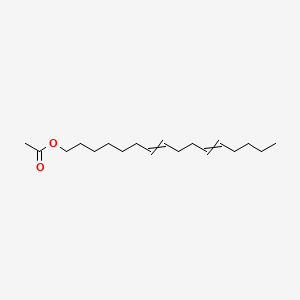
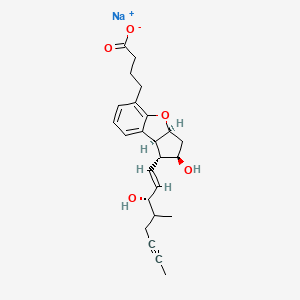
![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)